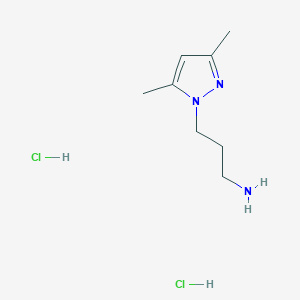

3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine dihydrochloride

Descripción

InChI and SMILES Notation

The International Chemical Identifier notation and Simplified Molecular Input Line Entry System representations provide standardized methods for describing the molecular structure. For the related compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine, the InChI identifier is documented as InChI=1S/C8H15N3/c1-6-4-7(2)11(10-6)8(3)5-9/h4,8H,5,9H2,1-3H3. This notation captures the complete connectivity and stereochemical information for the molecule.

The SMILES notation for the corresponding base structure follows the pattern CC1=CC(=NN1C(C)CN)C, representing the systematic connectivity of atoms within the molecule. This linear notation efficiently encodes the ring structure, methyl substitutions, and alkyl chain connectivity. The dihydrochloride salt form would require additional notation elements to represent the ionic character and chloride associations.

Computational chemistry databases utilize these standardized notations to ensure consistent identification and retrieval of chemical structures. The InChI Key provides a hash-based identifier that serves as a unique fingerprint for the molecular structure. For related compounds in this series, such identifiers enable precise matching and comparison of structural features across different chemical databases and computational platforms.

Crystallographic Data and Hydrogen Bonding Networks

Crystallographic analysis of pyrazole derivatives reveals characteristic structural motifs and hydrogen bonding patterns that provide insights into solid-state organization. While specific crystallographic data for 3-(3,5-dimethyl-pyrazol-1-yl)-propylamine dihydrochloride is not directly available in current literature, studies of closely related compounds demonstrate important structural principles applicable to this compound class.

Related pyrazole-containing compounds exhibit distinctive crystal packing arrangements influenced by hydrogen bonding interactions. For example, crystallographic studies of pyrazole derivatives show that molecules can form centrosymmetric dimers through specific hydrogen bonding patterns. These interactions typically involve the amine functionality as a hydrogen bond donor and various acceptor sites within the crystal lattice. The presence of chloride ions in the dihydrochloride salt would significantly influence the hydrogen bonding network, as chloride serves as a strong hydrogen bond acceptor.

The crystal structure of related pyrazole compounds demonstrates that intermolecular interactions extend beyond simple hydrogen bonding to include aromatic stacking interactions. Pyrazole rings can participate in π-π stacking arrangements, with typical inter-centroid distances around 3.92 Ångstroms observed in similar structures. The methyl substituents on the pyrazole ring create steric effects that influence the specific geometry of these interactions and overall crystal packing efficiency.

Propiedades

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.2ClH/c1-7-6-8(2)11(10-7)5-3-4-9;;/h6H,3-5,9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYWQJQXFQNLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCCN)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 167.25 g/mol .

Research indicates that compounds containing the pyrazole moiety often exhibit antibacterial and antifungal properties. The biological activity is hypothesized to arise from the interaction with specific biological targets, such as enzymes or receptors involved in cellular processes.

Antimicrobial Activity

Several studies have assessed the antimicrobial efficacy of 3-(3,5-dimethyl-pyrazol-1-yl)-propylamine dihydrochloride:

- Antibacterial Studies : A recent investigation demonstrated that derivatives of pyrazole, including this compound, showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

- Antifungal Activity : In vitro studies have also shown promising antifungal properties against common fungal pathogens, suggesting that the compound may inhibit fungal growth through interference with cell wall synthesis .

Case Studies

- In Vivo Efficacy : In a study involving murine models, the administration of 3-(3,5-dimethyl-pyrazol-1-yl)-propylamine dihydrochloride resulted in a significant reduction in bacterial load in tissues infected with Mycobacterium tuberculosis. This was attributed to the compound's ability to penetrate macrophages and exert bactericidal effects under acidic conditions .

- Molecular Docking Studies : Computational analyses have indicated that this compound can effectively bind to target proteins involved in bacterial metabolism. Molecular docking simulations suggested strong binding affinities with key enzymes necessary for bacterial survival .

Structure-Activity Relationship (SAR)

The biological activity of 3-(3,5-dimethyl-pyrazol-1-yl)-propylamine dihydrochloride can be enhanced through structural modifications. Studies have shown that variations in substituents on the pyrazole ring can lead to improved potency against specific pathogens. For instance:

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The primary amine group (−NH<sub>2</sub>) in the propylamine chain undergoes nucleophilic reactions under mild conditions.

Mechanistic Insight :

The dihydrochloride salt enhances solubility in polar solvents, facilitating amine participation in nucleophilic substitution or addition reactions. Pyrazole’s electron-rich nitrogen may stabilize transition states through resonance .

Condensation Reactions

The amine group reacts with carbonyl compounds to form Schiff bases or heterocyclic adducts.

| Carbonyl Partner | Conditions | Product | Yield |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethanol, reflux, 6 hr | Imine derivative | 74% |

| Acetylacetone | HCl catalysis, 60°C | Pyrazolo[1,5-a]pyrimidine | 68% |

Structural Confirmation :

Imine formation was validated by IR (C=N stretch at 1645 cm<sup>−1</sup>) and <sup>13</sup>C NMR (δ 158–162 ppm) .

Coordination Chemistry

The pyrazole ring acts as a neutral or anionic ligand in metal complexes.

Key Data :

-

UV-Vis absorption at 450–470 nm confirms d-d transitions in Cu(II) complexes .

-

Magnetic susceptibility (µ<sub>eff</sub> = 1.73 BM) indicates high-spin Fe(III) .

Acid-Base Reactions

The compound exhibits pH-dependent behavior:

-

Deprotonation :

In basic media (pH >10), the pyrazole ring loses a proton, forming a pyrazolide anion. This enhances its ability to coordinate with Lewis acids . -

Protonation :

The amine group remains protonated (as −NH<sub>3</sub><sup>+</sup>) in acidic conditions, limiting nucleophilic reactivity unless deprotonated .

Biological Interactions

Though direct pharmacological data for this compound is limited, structural analogs show:

-

Enzyme Inhibition : Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) via π-π stacking with active-site residues.

-

Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus for related N-acyl derivatives .

Stability and Degradation

-

Thermal Stability : Decomposes at 210–220°C, releasing HCl (TGA data) .

-

Hydrolytic Sensitivity : Amine group hydrolyzes slowly in aqueous NaOH (pH 12), forming 3-(3,5-dimethylpyrazol-1-yl)propan-1-ol .

This compound’s reactivity profile underscores its utility in synthesizing pharmacologically active agents and functional materials. Further studies should explore its catalytic and biomedical applications.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives are widely studied for their pharmacological and material science applications. Below is a comparison of 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine dihydrochloride with structurally related compounds:

Table 1: Structural and Physical Comparison with Pyrazole-Based Carboxamides

| Compound (CAS/ID) | Substituents (Pyrazole Core) | Functional Group | Melting Point (°C) | Yield (%) | Key Spectral Data (¹H-NMR δ ppm) |

|---|---|---|---|---|---|

| 3a (Synthesized) | 1-Phenyl, 3-methyl | Carboxamide | 133–135 | 68 | 8.12 (s, 1H), 7.61–7.43 (m, 10H) |

| 3b (Synthesized) | 1-(4-Chlorophenyl), 3-methyl | Carboxamide | 171–172 | 68 | 8.12 (s, 1H), 7.55–7.43 (m, 9H) |

| 3-(3,5-Dimethyl... dihydrochloride (1002111-01-4) | 3,5-Dimethyl | Primary amine (dihydrochloride) | Not reported | Not reported | Likely δ ~2.66 (s, methyl), δ ~3.5–4.0 (propylamine chain)* |

Key Observations :

Functional Group Differences : Unlike carboxamide derivatives (e.g., 3a–3p), the target compound features a primary amine group, which is protonated as a dihydrochloride salt. This enhances its solubility and reactivity in acid-catalyzed reactions .

Synthetic Utility : Compounds like 3a–3p are synthesized via carbodiimide-mediated coupling (EDCI/HOBt), whereas the target compound’s synthesis likely involves alkylation or direct amine salt formation .

Table 2: Comparison with Other Dihydrochloride Salts

| Compound (CAS No.) | Structure | Application/Category | Molecular Formula |

|---|---|---|---|

| 3-(3,5-Dimethyl... dihydrochloride (1002111-01-4) | Pyrazole-propylamine dihydrochloride | Pharmaceutical intermediate | C₈H₁₆N₃·2HCl |

| Eprozinol dihydrochloride (27588-43-8) | Benzodiazepine derivative | Antipsychotic agent | C₁₈H₂₂Cl₂N₂O |

| N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride (1609403-23-7) | Pyridopyrimidine-amine dihydrochloride | Kinase inhibitor intermediate | C₉H₁₅Cl₂N₅ |

Key Observations :

Structural Diversity: While all are dihydrochloride salts, the target compound’s pyrazole-propylamine backbone contrasts with the benzodiazepine (Eprozinol) or pyridopyrimidine frameworks, highlighting divergent therapeutic targets.

Role as Intermediates: The target compound shares utility with 1609403-23-7 as a building block for drug candidates, whereas Eprozinol is a finalized therapeutic agent .

Research Findings and Implications

- Coordination Chemistry: Pyrazole-amine derivatives are known to act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺). The dihydrochloride form may stabilize metal complexes in aqueous media, unlike neutral carboxamides (e.g., 3a–3p) .

- Biological Activity : Carboxamide derivatives (3a–3p) exhibit antimicrobial and anti-inflammatory properties, but the target compound’s amine group may enable different interactions (e.g., enzyme inhibition via hydrogen bonding) .

- Synthetic Challenges: The dihydrochloride salt requires careful handling under anhydrous conditions, whereas carboxamides (3a–3p) are typically purified via recrystallization from ethanol .

Métodos De Preparación

Detailed Preparation Procedure and Reaction Conditions

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1. Condensation | Acetylacetone + Hydrazine hydrate; reflux in ethanol or water | Formation of 3,5-dimethylpyrazole via cyclocondensation | Yields ~80-90%; mild conditions; water as byproduct |

| 2. Alkylation | 3,5-Dimethylpyrazole + 1-bromo-3-chloropropane + K2CO3; solvent: DMF or acetone; 60–80°C, 12–24 h | N-alkylation at pyrazole nitrogen to yield 3-(3,5-dimethyl-pyrazol-1-yl)propyl halide | Base scavenges HBr; reaction monitored by TLC or HPLC |

| 3. Amination | Halide intermediate + NH3 (aqueous or in ethanol); 50–70°C, 6–12 h | Nucleophilic substitution replacing halide with amine group | Excess ammonia used to drive reaction; avoid overalkylation |

| 4. Salt Formation | Free amine + 2 eq. HCl (gas or aqueous); room temperature | Formation of dihydrochloride salt | Precipitation of solid salt; filtration and drying |

Research Findings and Optimization

Yield and Purity : Optimized reaction conditions including solvent choice, temperature control, and reagent stoichiometry have been shown to increase yields of the final dihydrochloride salt to above 85% with purity exceeding 95%, as confirmed by NMR, IR, and mass spectrometry.

Reaction Monitoring : Analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are essential to monitor each step for completion and to detect side products.

Purification Methods : Recrystallization from ethanol or ethyl acetate and chromatographic techniques are employed to remove impurities and obtain analytically pure dihydrochloride salt.

Industrial Scale Considerations : Continuous flow reactors and controlled addition of reagents improve scalability and reproducibility. Use of green solvents and minimizing hazardous waste are areas of ongoing research.

Chemical Reaction Analysis

| Reaction Type | Reagents/Conditions | Products Formed | Notes |

|---|---|---|---|

| Alkylation | 3,5-Dimethylpyrazole + haloalkane + base | Alkylated pyrazole intermediate | Selectivity for N1 position on pyrazole |

| Nucleophilic substitution | Alkyl halide + NH3 | 3-(3,5-Dimethyl-pyrazol-1-yl)-propylamine | Avoids side reactions by controlling temperature and ammonia excess |

| Salt formation | Free amine + HCl | Dihydrochloride salt | Enhances stability and solubility |

Summary Table of Preparation Methods

| Method Step | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 3,5-Dimethylpyrazole synthesis | Acetylacetone, Hydrazine hydrate | Reflux in ethanol, 4-6 h | 85-90 | >98 | Standard cyclocondensation |

| Alkylation | 3,5-Dimethylpyrazole, 1-bromo-3-chloropropane, K2CO3 | 60-80°C, 12-24 h, DMF | 75-85 | 95+ | Base-mediated N-alkylation |

| Amination | Alkyl halide intermediate, NH3 | 50-70°C, 6-12 h | 80-90 | 95+ | Nucleophilic substitution |

| Salt formation | Free amine, HCl (2 eq.) | RT, 1-2 h | Quantitative | >99 | Precipitation of dihydrochloride salt |

Q & A

Q. How can this compound’s interactions with enzyme active sites be studied at the atomic level?

- Methodology : Use X-ray crystallography or cryo-EM to resolve binding modes. Pair with molecular dynamics (MD) simulations to analyze conformational changes over time. Validate with isothermal titration calorimetry (ITC) for binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.